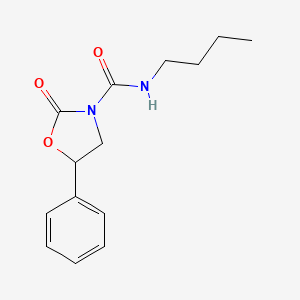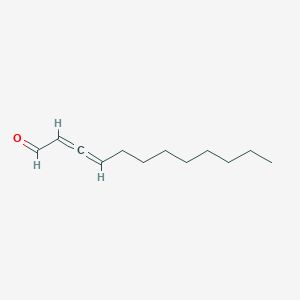![molecular formula C26H23P B14682026 Phosphorane, [(4-methylphenyl)methylene]triphenyl- CAS No. 39110-21-9](/img/structure/B14682026.png)
Phosphorane, [(4-methylphenyl)methylene]triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, is an organophosphorus compound known for its unique chemical properties and applications. It is a member of the phosphorus ylides, commonly referred to as Wittig reagents. These compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
准备方法
The synthesis of Phosphorane, [(4-methylphenyl)methylene]triphenyl-, typically involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
化学反应分析
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, undergoes various chemical reactions, with the Wittig reaction being the most notable. This reaction involves the conversion of aldehydes and ketones to alkenes using the phosphorane as a reagent. The general reaction is as follows:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
The phosphorus-containing product in this reaction is triphenylphosphine oxide . The Wittig reaction is highly valuable in organic synthesis for forming carbon-carbon double bonds.
科学研究应用
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of alkenes from aldehydes and ketones. This transformation is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
In biology and medicine, phosphoranes are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules. Their ability to form stable ylides makes them valuable in the design of new therapeutic agents .
作用机制
The mechanism of action of Phosphorane, [(4-methylphenyl)methylene]triphenyl-, primarily involves its role as a Wittig reagent. The reaction mechanism includes the formation of a betaine intermediate, followed by the formation of an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The phosphorus atom in the phosphorane is approximately tetrahedral, and the P=C bond is shorter than the P-Ph bonds, indicating a high degree of double-bond character .
相似化合物的比较
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, can be compared with other similar compounds such as methylenetriphenylphosphorane, (chloromethylene)triphenylphosphorane, and methoxymethylenetriphenylphosphine. These compounds share similar structures and reactivity patterns but differ in their substituents and specific applications .
Methylenetriphenylphosphorane: Used in the Wittig reaction to form alkenes from aldehydes and ketones.
(Chloromethylene)triphenylphosphorane: Used in the synthesis of chlorinated alkenes.
Methoxymethylenetriphenylphosphine: Used in the synthesis of methoxy-substituted alkenes.
Phosphorane, [(4-methylphenyl)methylene]triphenyl-, is unique due to its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions .
属性
CAS 编号 |
39110-21-9 |
|---|---|
分子式 |
C26H23P |
分子量 |
366.4 g/mol |
IUPAC 名称 |
(4-methylphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 |
InChI 键 |
KLWJTTJUINIPRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


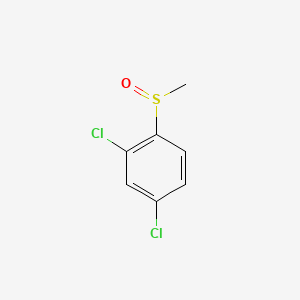
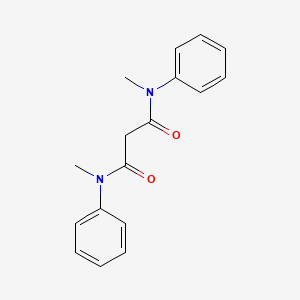

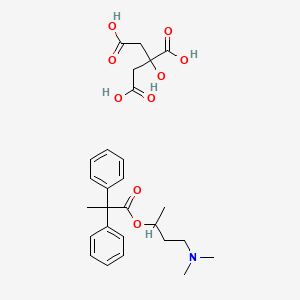
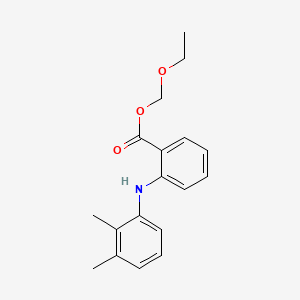
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
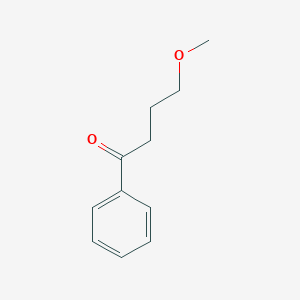
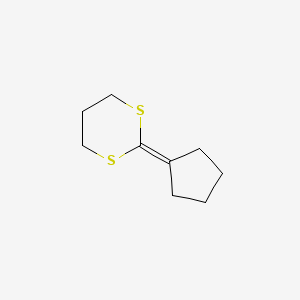
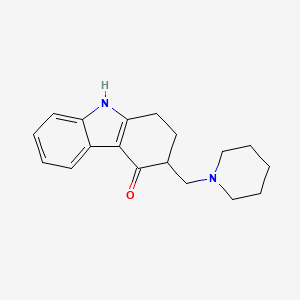
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
